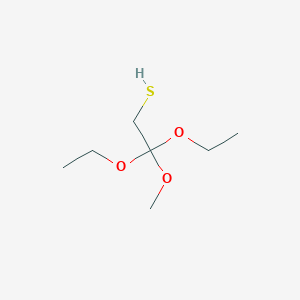

Thiol-PEG3-methyl

Description

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Chemical Biology Research

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. nih.gov They are widely utilized in chemical biology and medicine due to their unique properties, including water solubility, biocompatibility, and low immunogenicity. nih.govrsc.org The incorporation of PEG chains, a process known as PEGylation, can enhance the solubility and stability of molecules, protect them from degradation, and reduce non-specific interactions in biological systems. nih.gov PEG linkers can be synthesized with various functional groups at their termini, allowing for the conjugation of different molecular entities such as drugs, proteins, and nanoparticles. nih.gov

Role of Terminal Thiol Functionality in Bioconjugation and Material Science

The terminal thiol (-SH) group is a highly reactive nucleophile that plays a crucial role in bioconjugation and material science. mdpi.com Its ability to form stable covalent bonds with a variety of electrophilic groups makes it an ideal functional group for linking molecules. nih.gov In bioconjugation, the thiol group of cysteine residues in peptides and proteins is often targeted for site-specific modification. researchgate.net In material science, the strong affinity of thiols for noble metal surfaces, such as gold, allows for the formation of self-assembled monolayers (SAMs), which are used to functionalize surfaces for a variety of applications. aps.org

Overview of Thiol-PEG3-methyl as a Versatile Molecular Tool

This compound combines the beneficial properties of a short, discrete polyethylene glycol chain with the reactive capabilities of a terminal thiol group. The "PEG3" designation indicates three repeating ethylene oxide units, providing a flexible, hydrophilic spacer. The methyl group at the other end of the PEG chain renders that terminus inert, preventing unwanted cross-linking reactions. This structure makes this compound a valuable tool for a range of applications where a hydrophilic linker with a single reactive thiol group is required.

Structure

3D Structure

Properties

Molecular Formula |

C7H16O3S |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

2,2-diethoxy-2-methoxyethanethiol |

InChI |

InChI=1S/C7H16O3S/c1-4-9-7(6-11,8-3)10-5-2/h11H,4-6H2,1-3H3 |

InChI Key |

MVZRHCDWNGUXMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CS)(OC)OCC |

Origin of Product |

United States |

Chemical and Physical Properties of Thiol Peg3 Methyl

The chemical and physical properties of Thiol-PEG3-methyl are summarized in the table below. These properties make it a versatile reagent for various research applications.

| Property | Value |

| Chemical Formula | C7H16O3S |

| Molecular Weight | 180.27 g/mol nih.gov |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 50 °C at 1 Torr chemicalbook.com |

| Density | 1.017 g/mL chemicalbook.com |

| pKa | 9.65 ± 0.10 (Predicted) chemicalbook.com |

| Solubility | Soluble in water and most organic solvents |

| Purity | Typically >95% |

Bioconjugation Chemistry and Reaction Mechanisms Involving Thiol Peg3 Methyl

Thiol-Maleimide Conjugation for Stable Thioether Bond Formation

The reaction between a thiol and a maleimide (B117702) is a cornerstone of bioconjugation, forming a stable thioether bond. This reaction, a Michael-type addition, is widely employed for its high efficiency and selectivity under mild, often physiological, conditions. researchgate.net

The conjugation of Thiol-PEG3-methyl to a maleimide-functionalized molecule proceeds via a Michael addition mechanism. researchgate.net The reaction rate is significantly influenced by the pH of the medium; it accelerates with increasing pH up to around 7.5. researchgate.net This is because basic conditions facilitate the formation of the thiolate anion, which is the reactive nucleophile that attacks the electron-deficient double bond of the maleimide. nih.govnsf.gov

The selectivity of the thiol-maleimide reaction is a key advantage. The thiol group of this compound reacts specifically with the maleimide, even in the presence of other functional groups like amines, making it a highly chemoselective ligation method. researchgate.net The choice of solvent and initiator can also influence the reaction mechanism and kinetics, potentially proceeding through base-initiated, nucleophile-initiated, or ion pair-initiated pathways. rsc.org This allows for fine-tuning of the reaction conditions to achieve optimal conjugation efficiency and selectivity. rsc.org While the thiol-maleimide reaction is generally fast, factors such as macromer concentration, buffer pH and strength, and the pKa of the thiol can be adjusted to control the gelation speed in polymer applications. nih.gov

| Parameter | Influence on Thiol-Maleimide Reaction Kinetics | Reference |

|---|---|---|

| pH | Reaction rate increases with pH up to ~7.5 due to enhanced thiolate formation. | researchgate.net |

| Solvent and Initiator | Can alter the reaction mechanism (base-initiated, nucleophile-initiated, or ion pair-initiated), thus affecting kinetics. | rsc.org |

| Macromer Concentration | Higher concentrations generally lead to faster reaction rates. | nih.gov |

| Buffer Strength | Can influence the catalytic efficiency and overall reaction speed. | nih.gov |

This compound can be used as a component in the formation of hydrogel networks through thiol-maleimide chemistry. These hydrogels are attractive for biomedical applications due to their biocompatibility and the ability to encapsulate cells and therapeutic molecules. nih.govbiorxiv.org The formation of these hydrogels occurs via the step-growth polymerization of maleimide- and thiol-terminated poly(ethylene glycol) macromers. nih.gov

The rapid kinetics of the thiol-maleimide reaction can sometimes lead to heterogeneous hydrogel networks because the polymerization can be faster than the time required for uniform mixing of the components. nih.govnsf.govnih.gov To address this, strategies to slow down the gelation process have been developed, such as lowering the polymer weight percentage, buffer concentration, and pH. nih.govnih.gov By controlling these parameters, more uniform hydrogels can be fabricated, which is crucial for consistent performance in applications like cell-based assays. nsf.govnih.gov The resulting thioether bond within the hydrogel network is stable, although it has been shown to be susceptible to radical-mediated degradation under certain conditions, offering a potential mechanism for controlled hydrogel disassembly. researchgate.net

Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry represents another powerful and versatile strategy for bioconjugation involving this compound. This reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"). It is characterized by high efficiency, the absence of side products, and the ability to proceed rapidly under mild conditions, often initiated by light. nih.govresearchgate.net

The most common mechanism for the thiol-ene reaction is a free-radical addition, which can be initiated by light (photo-initiation) or heat. wikipedia.org The process begins with the formation of a thiyl radical from the this compound. This radical then adds to the ene, creating a carbon-centered radical. A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerates a thiyl radical and forms the final thioether product. wikipedia.org This chain reaction leads to an anti-Markovnikov addition product. wikipedia.orgthieme-connect.de

This radical-mediated process is a form of step-growth polymerization, which can be used to create highly uniform polymer networks. researchgate.netwikipedia.orgnih.gov The step-growth nature of the polymerization results in more homogeneous networks compared to chain-growth polymerizations. nih.gov Thiol-ene photopolymerization offers excellent spatial and temporal control over the reaction, making it a valuable tool for creating patterned surfaces and complex three-dimensional structures like hydrogels for cell encapsulation. nih.govnih.govnih.gov

| Feature | Description in Radical-Mediated Thiol-Ene Chemistry | Reference |

|---|---|---|

| Mechanism | Free-radical addition of a thiyl radical to an ene, followed by chain transfer. | wikipedia.org |

| Initiation | Commonly initiated by UV light or heat. | wikipedia.org |

| Product | Results in an anti-Markovnikov thioether adduct. | wikipedia.orgthieme-connect.de |

| Polymerization Type | Step-growth polymerization, leading to uniform networks. | researchgate.netnih.gov |

In addition to the radical-mediated pathway, the thiol-ene reaction can also proceed through a Michael-type addition mechanism, particularly when the "ene" is an electron-deficient alkene, such as an acrylate (B77674) or acrylamide. thieme-connect.deresearchgate.net This nucleophilic addition is typically catalyzed by bases or nucleophiles like amines and phosphines. researchgate.netrsc.org

In the base-catalyzed mechanism, a base abstracts the proton from the thiol of this compound to form a reactive thiolate anion. researchgate.net This thiolate then acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene. nsf.gov Subsequent protonation of the resulting enolate, often by another thiol molecule, yields the thioether product and regenerates the thiolate, continuing the catalytic cycle. nsf.govresearchgate.net The efficiency of this reaction is influenced by the choice of catalyst and the reaction conditions. rsc.org This Michael addition approach is highly efficient and avoids the potential for side reactions like homopolymerization of the ene component that can sometimes occur in radical-mediated processes with electron-deficient alkenes. thieme-connect.de

Thiol-ene click chemistry provides a robust and biocompatible method for the orthogonal bioconjugation of molecules like this compound to the surface of colloidal nanoparticles. nih.govrsc.orgsemanticscholar.orgmendeley.com This strategy allows for the selective and stable attachment of thiol-containing biomolecules to nanoparticles functionalized with "ene" groups. nih.govmendeley.com

The process involves modifying the surface of hydrophobic colloidal nanoparticles with a ligand containing a double bond. This compound can then be conjugated to these "ene"-functionalized nanoparticles via the thiol-ene reaction. nih.gov This approach is highly efficient and offers excellent control over the surface chemistry of the nanoparticles. The resulting thioether linkage is stable, ensuring that the conjugated molecules remain attached. nih.govsemanticscholar.org This method has been successfully used for the PEGylation of various nanoparticles, as well as for attaching aptamers and enzymes, demonstrating its versatility in creating functional bionanomaterials for applications in biosensing, bioimaging, and drug delivery. nih.govsemanticscholar.orgmendeley.com

Thiol-Disulfide Exchange Reactions for Functionalization and Crosslinking

Thiol-disulfide exchange is a fundamental and dynamic covalent reaction widely employed in bioconjugation for the functionalization of biomolecules and the formation of crosslinked networks. The reaction proceeds via a substitution pathway where a deprotonated thiol (thiolate anion, RS⁻) acts as a nucleophile, attacking a disulfide bond (R'-S-S-R''). mdpi.com This results in the formation of a new disulfide bond and the release of a new thiol. mdpi.com The pKa of the thiol is a critical factor, as the thiolate anion is significantly more reactive than the corresponding protonated thiol. mdpi.com

In the context of this compound, its terminal thiol group can participate in this exchange with disulfide bonds present in proteins, such as those between cysteine residues. This process can be used to reversibly attach the PEG moiety to a protein, which is particularly useful in the development of stimulus-responsive materials that can release a payload under specific redox conditions. mdpi.comnih.gov The equilibrium of the reaction can be shifted by using an excess of the thiol reagent or by employing specific thiols that form highly stable products, such as cyclic disulfides. nih.gov

The dynamic nature of the disulfide bond has been harnessed to create self-healing materials and mucoadhesive polymers. mdpi.com Thiomers, or thiol-containing polymers, can bind to mucosa by forming new disulfide bonds with the cysteine residues present in mucin proteins, leading to in situ gelation. mdpi.com

Table 1: Key Aspects of Thiol-Disulfide Exchange Reactions

| Feature | Description |

|---|---|

| Mechanism | Nucleophilic substitution of a disulfide bond by a thiolate anion. mdpi.com |

| Key Reactant | Thiolate anion (RS⁻), which is ~10¹⁰ times more reactive than the corresponding thiol (RSH). mdpi.com |

| Reversibility | The reaction is reversible, allowing for dynamic covalent systems. mdpi.com |

| Applications | Protein functionalization, stimulus-responsive drug delivery, formation of self-healing materials, mucoadhesion. mdpi.comnih.gov |

| Controlling Factors | pH (controls thiolate concentration), redox potential, concentration of reactants, intrinsic properties of the thiol and disulfide. mdpi.comnih.gov |

Thiol-Epoxy Ring Opening Reactions for Polymer Crosslinking

The thiol-epoxy reaction is a highly efficient "click" chemistry reaction used for polymer synthesis and crosslinking. utwente.nlmagtech.com.cn The reaction involves the base-catalyzed nucleophilic ring-opening of an epoxide by a thiol. researchgate.netrsc.org The mechanism begins with the deprotonation of the thiol group (e.g., from this compound) by a base to generate a highly reactive thiolate anion. researchgate.net This thiolate then attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate. utwente.nl Subsequent protonation of the alkoxide yields the final β-hydroxy thioether linkage. researchgate.net

This chemistry is valued for its high efficiency, regioselectivity, and mild reaction conditions, often proceeding quantitatively. utwente.nlmagtech.com.cn The reaction can be catalyzed by various bases, including inorganic bases like lithium hydroxide (B78521) or organic bases. magtech.com.cn When multifunctional thiols and epoxides are used as precursors, this reaction leads to the formation of crosslinked polymer networks. nih.gov These networks have found applications as hydrogels, adhesives, and coatings. utwente.nlresearchgate.net The reaction's insensitivity to air and moisture, coupled with low volume shrinkage during polymerization, makes it particularly advantageous for creating precisely structured materials. researchgate.net

Table 2: Characteristics of Thiol-Epoxy "Click" Chemistry for Polymer Crosslinking

| Characteristic | Details |

|---|---|

| Reaction Type | Base-catalyzed nucleophilic addition. researchgate.net |

| Functional Groups | Thiol (R-SH) and Epoxide. |

| Product Linkage | β-hydroxy thioether. utwente.nl |

| Catalysts | Inorganic bases (e.g., LiOH), organic bases (e.g., DBU, TBD), photolatent superbases. magtech.com.cnnih.gov |

| Key Advantages | High efficiency, high selectivity, mild conditions, no byproducts, insensitivity to oxygen and moisture. magtech.com.cnresearchgate.net |

| Applications | Synthesis of hydrogels, dendritic polymers, and crosslinked networks for coatings and soft lithography. utwente.nlnih.gov |

Thiol-Alkyne Click Chemistry in Surface Functionalization

Thiol-alkyne "click" chemistry provides a robust method for surface functionalization, offering an alternative to the more common azide-alkyne cycloaddition. researchgate.net This reaction involves the addition of a thiol to an alkyne. The photoinitiated addition of thiols to alkynes is particularly useful for covalently attaching molecules to surfaces in a spatially controlled manner. researchgate.net

In a comparative study, the thiol-alkyne click reaction was implemented for surface functionalization and compared with the azide-alkyne reaction. researchgate.net Surfaces were first terminated with cycloalkyne groups. Subsequently, fluorescently labeled PEG-thiols were reacted with the surface at different times and temperatures. researchgate.net The results indicated that the thiol-alkyne reaction proceeds efficiently, allowing for the successful coupling of functional moieties to the surface in a short time and at moderate temperatures (25°C and 37°C). researchgate.net This method is advantageous as it can be triggered by light and does not require potentially toxic metal catalysts, making it suitable for creating biocompatible surfaces and biosensors. nih.govnih.gov

Table 3: Comparison of Thiol-Alkyne and Azide-Alkyne Click Reactions for Surface Functionalization

| Parameter | Thiol-Alkyne Click Reaction | Azide-Alkyne Click Reaction |

|---|---|---|

| Reactants | Thiol (e.g., Cy5-PEG-thiol) + Cycloalkyne. researchgate.net | Azide (e.g., Biotin-PEG3-azide) + Cycloalkyne. researchgate.net |

| Reaction Time | Optimized at 10-40 minutes. researchgate.net | Optimized at 20 minutes. researchgate.net |

| Reaction Temperature | Effective at 25°C and 37°C. researchgate.net | Optimized at 37°C. researchgate.net |

| Initiation | Often photoinitiated (UV light). researchgate.netnih.gov | Can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC). |

| Application | Microarray formation, surface patterning, biosensor fabrication. researchgate.netkit.edu | Microarray formation, bioconjugation. researchgate.net |

Disulfide Rebridging Strategies with Thiol-Reactive Sulfones

Disulfide rebridging is a site-selective bioconjugation strategy that targets native disulfide bonds within proteins, such as antibodies. rsc.org The process involves the selective reduction of a disulfide bond to yield a pair of free cysteine thiols. These thiols are then covalently linked, or "rebridged," by a bis-electrophilic reagent. rsc.org This approach is advantageous because it maintains the protein's structural integrity and results in a homogenous conjugate.

Thiol-reactive sulfones, particularly allyl sulfones and phenyloxadiazole methylsulfone (POS), have emerged as effective reagents for this purpose. rsc.orgnih.gov Allyl sulfone reagents exhibit improved reactivity and water solubility, facilitating protein bioconjugation without significant side reactions with the reducing agent. rsc.org The reaction of the two thiols with a bis-allyl sulfone reagent forms stable bis-thioether conjugates. rsc.org This linkage has been shown to be more stable than the thioether bond formed via the common thiol-maleimide reaction, which can undergo a retro-Michael reaction. rsc.orgnih.gov While a monofunctional molecule like this compound would not serve as a rebridging agent, this chemistry highlights a powerful method for reacting with paired thiols, contrasting with strategies that target single free cysteines.

Table 4: Thiol-Reactive Reagents for Bioconjugation and Disulfide Rebridging

| Reagent Class | Linkage Formed | Stability | Key Features |

|---|---|---|---|

| Maleimides | Succinimidyl thioether | Limited in vivo; susceptible to retro-Michael reaction and thiol exchange. nih.gov | Most common approach for targeting cysteines. nih.gov |

| Allyl Sulfones | Bis-thioether | More stable than maleimide-derived conjugates. rsc.org | Used for disulfide rebridging; improved reactivity and water solubility. rsc.org |

| Phenyloxadiazole Methylsulfone (POS) | Thioether | Stable. | Demonstrates rapid, thiol-specific addition at neutral pH. nih.gov |

| Vinyl Sulfones | Thioether | Quite stable. biopharminternational.com | Reactivity is relatively slow compared to maleimides, allowing for more controlled reactions. biopharminternational.com |

Cu-Catalyzed Azide-Alkyne-Thiol Reactions and Thiotriazole Formation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click" chemistry, widely used for bioconjugation due to its perceived high chemoselectivity. However, recent research has revealed a significant side reaction involving free thiols. nih.govacs.orgresearchgate.net In the presence of a copper catalyst, terminal alkynes, and azides, free thiols (from molecules like this compound or cysteine residues in proteins) can participate in a Cu-catalyzed azide-alkyne-thiol reaction. nih.gov

This competing reaction does not yield the expected triazole product but instead forms thiotriazoles as a major byproduct. acs.orgscite.ai The high reactivity of cysteine's free thiol makes it particularly susceptible to this side reaction under standard CuAAC conditions. researchgate.net The formation of these thiotriazole protein conjugates can generate false-positive hits in chemical proteomic studies, where they can be mistaken for specific, enzymatically driven reactions. nih.govnih.gov This knowledge has led to the development of modified CuAAC conditions designed to avoid this undesired product formation, thereby diminishing the background signal and improving the signal-to-noise ratio in proteomic experiments. nih.govresearchgate.net

Table 5: Outcome of CuAAC Reactions in the Presence of Free Thiols

| Reaction Component | Desired Reaction (CuAAC) | Side Reaction (Cu-Catalyzed Azide-Alkyne-Thiol) |

|---|---|---|

| Reactants | Terminal Alkyne + Azide | Terminal Alkyne + Azide + Free Thiol (e.g., Cysteine). acs.org |

| Catalyst | Copper (I). researchgate.net | Copper (I). researchgate.net |

| Product | 1,2,3-Triazole. | Thiotriazole. acs.org |

| Implication | Specific bioconjugation. | False-positives in proteomics, non-specific labeling. nih.govnih.gov |

Strategies for Site-Specific PEGylation via Cysteine Thiols

Site-specific PEGylation is a crucial strategy for improving the pharmacokinetic properties of therapeutic proteins while retaining their biological activity. researchgate.net The thiol group of a cysteine residue is an ideal target for such modifications because cysteine is a low-abundance amino acid, and many native cysteines are involved in disulfide bonds, leaving engineered or naturally free thiols available for specific reaction. nih.gov

One of the most common methods for site-specific PEGylation involves reacting a free cysteine with a thiol-reactive PEG derivative, such as a PEG-maleimide. nih.gov This reaction forms a stable thioether bond. nih.gov Other thiol-specific reagents include PEG-iodoacetamides and PEG-vinylsulfones, which also form stable covalent linkages. biopharminternational.com

A molecule like this compound can be used for site-specific PEGylation through thiol-disulfide exchange. By reacting with a free cysteine on a protein, it forms a disulfide bond, tethering the PEG group to the protein. biopharminternational.com This linkage is reversible and can be cleaved by reducing agents, offering a strategy for creating prodrugs or other systems where the PEG moiety may need to be removed. biopharminternational.com The choice of PEGylating reagent depends on the desired stability of the linkage and the specific reaction conditions. biopharminternational.com

Table 6: Common Reagents for Site-Specific PEGylation of Cysteine Thiols

| Reagent | Linkage Type | Stability of Linkage | Notes |

|---|---|---|---|

| PEG-Maleimide | Thioether | Generally stable, but can undergo retro-Michael reaction under certain physiological conditions. rsc.orgnih.gov | Very common, highly reactive with thiols at neutral pH. nih.gov |

| PEG-Iodoacetamide | Thioether | More stable than maleimide-derived linkage. biopharminternational.com | Can potentially modify other residues like tyrosine under some conditions. biopharminternational.com |

| PEG-Vinylsulfone | Thioether | Very stable. biopharminternational.com | Reaction rate is slower, which can allow for greater control. biopharminternational.com |

| PEG-Thiol | Disulfide | Reversible; cleavable by reducing agents or thiol exchange. biopharminternational.com | Useful for creating stimulus-responsive conjugates. biopharminternational.com |

Comparative Analysis of Thiol-Reactive Chemistries in Bioconjugation

The selection of a bioconjugation strategy involving thiols depends on numerous factors, including the desired stability of the conjugate, the reaction's specificity, and the conditions under which it must be performed. Thiol-reactive chemistries offer a diverse toolkit for researchers, each with distinct advantages and disadvantages.

Click chemistry approaches, such as thiol-yne and thiol-epoxy reactions, are prized for their high efficiency, orthogonality, and mild reaction conditions. utwente.nlresearchgate.net Thiol-yne reactions can be photoinitiated, allowing for spatial and temporal control, while thiol-epoxy reactions form highly stable β-hydroxy thioethers without the need for a catalyst in some systems. researchgate.netresearchgate.net In contrast, traditional methods like reacting thiols with maleimides are widely used but can result in conjugates with limited in vivo stability due to the reversibility of the Michael addition. nih.gov

Thiol-disulfide exchange provides a unique pathway to form dynamic, reversible linkages that are responsive to the redox environment. mdpi.com This contrasts with the highly stable bonds formed by sulfone-based rebridging reagents. rsc.org Furthermore, the discovery that thiols can interfere with copper-catalyzed azide-alkyne cycloadditions highlights the importance of understanding potential side reactions when designing bioconjugation experiments. researchgate.net Studies comparing different thiol chemistries have shown that click chemistry can lead to higher conjugation yields and better-defined products compared to traditional thiol-maleimide approaches. nih.gov

Table 7: Comparative Overview of Thiol-Reactive Bioconjugation Chemistries

| Chemistry | Mechanism | Selectivity | Linkage Stability | Key Feature | Potential Issue |

|---|---|---|---|---|---|

| Thiol-Disulfide Exchange | Nucleophilic Substitution | High for Disulfides | Reversible / Dynamic | Redox-responsive. mdpi.com | Requires specific conditions to prevent reversal. |

| Thiol-Epoxy | Nucleophilic Ring-Opening | High | Very Stable (Thioether) | "Click" reaction; efficient and high-yielding. utwente.nl | Often requires a base catalyst. researchgate.net |

| Thiol-Alkyne | Radical or Michael Addition | High | Stable (Thioether) | "Click" reaction; can be photoinitiated. researchgate.net | May require an initiator. researchgate.net |

| Thiol-Maleimide | Michael Addition | High for Thiols | Moderate | Widely used, fast reaction at neutral pH. nih.gov | Susceptible to retro-Michael reaction. nih.gov |

| Thiol-Sulfone | Michael Addition | High for Thiols | Very Stable (Thioether) | Forms highly stable bonds for rebridging. rsc.org | Reagents can be complex to synthesize. |

| Azide-Alkyne-Thiol (Cu-cat.) | Cycloaddition Side Reaction | Low | Stable (Thiotriazole) | Unintended reaction during CuAAC. | Generates false positives in proteomics. researchgate.net |

Functionalization Strategies Utilizing Thiol Peg3 Methyl

Surface Modification of Nanomaterials and Substrates

The ability of Thiol-PEG3-methyl to form stable bonds with specific surfaces makes it an invaluable tool for tailoring the interfacial properties of nanomaterials and substrates. This section details its application in the functionalization of metallic surfaces, the modification of conductive polymer nanostructures, the creation of self-assembling structures, and the controlled deposition of nanoparticles.

Gold and Silver Surface Functionalization through Thiol-Metal Interactions

The strong affinity between sulfur and noble metals forms the basis for the functionalization of gold and silver surfaces using this compound. The thiol (-SH) group of the molecule readily chemisorbs onto gold and silver surfaces, forming a stable covalent-like bond. This process, known as self-assembly, results in the formation of a dense, well-ordered monolayer, often referred to as a self-assembled monolayer (SAM).

The formation of a SAM of this compound on a gold or silver surface imparts new physicochemical properties to the substrate. The short, hydrophilic PEG chain introduces a barrier that can prevent the non-specific adsorption of proteins and other biomolecules, a critical feature for applications in biosensing and biomedical devices. The terminal methyl group provides a chemically inert surface. The kinetics of SAM formation are typically characterized by an initial rapid adsorption phase followed by a slower organization phase, which can take several hours to achieve a highly ordered monolayer. researchgate.netnih.govutexas.edunih.govnih.govrsc.org

Modification of Polyaniline Nanorods

This compound can be effectively used to modify the surface of conductive polymer nanostructures, such as polyaniline (PAni) nanorods. uow.edu.aufurman.eduscispace.com This surface modification is achieved through the reaction of the thiol group with the PAni backbone, resulting in the covalent grafting of the PEG chains onto the nanorod surface. This functionalization significantly enhances the water dispersibility of the otherwise hydrophobic PAni nanorods, without compromising their inherent electrical conductivity. uow.edu.aufurman.edu

The extent of this surface modification is influenced by reaction conditions such as temperature and the concentration of the thiol-PEG reagent. Studies have shown that elevated temperatures can lead to a higher grafting density of the PEG chains. scispace.com The introduction of the PEG layer not only improves solubility but also provides a steric barrier that can prevent aggregation of the nanorods in aqueous environments.

Research by DiTullio and colleagues provides quantitative insight into the surface modification of PAni nanorods with thiol-terminated PEGs of varying molecular weights. uow.edu.aufurman.eduscispace.com Their findings demonstrate a clear relationship between the molecular weight of the PEG-thiol and the resulting properties of the modified nanorods.

| PEG-SH Molecular Weight (g/mol) | Reactant Amount (mg) | Resulting PAni Weight % in Product | Resulting PEG Weight % in Product |

|---|---|---|---|

| 1000 | 10 | 85 | 15 |

| 1000 | 50 | 73 | 27 |

| 1000 | 200 | 58 | 42 |

| 1000 | 400 | 49 | 51 |

| 5000 | 10 | 88 | 12 |

| 5000 | 50 | 71 | 29 |

| 5000 | 200 | 52 | 48 |

| 5000 | 400 | 40 | 60 |

Engineering of Self-Assembling Structures

The principles of self-assembly, driven by the strong interaction between thiol groups and gold surfaces, can be harnessed to engineer well-defined nanostructures. This compound, with its defined length and chemical composition, can form highly ordered self-assembled monolayers (SAMs) on gold substrates. rsc.org The formation of these SAMs is a spontaneous process where the thiol groups anchor to the gold surface, and the PEG chains orient themselves to maximize van der Waals interactions and minimize steric hindrance.

The resulting structure is a densely packed monolayer with the PEG chains tilted at a specific angle relative to the surface normal. The kinetics of this self-assembly process typically involve a fast initial adsorption of the thiol molecules onto the surface, followed by a slower reorganization phase where the molecules arrange into a more ordered, crystalline-like structure. researchgate.netnih.gov The final structure and properties of the SAM can be influenced by factors such as the solvent, temperature, and immersion time during the assembly process.

Controlled Coverage of Nanograde Particles on Surfaces

A key aspect of nanomaterial functionalization is the ability to control the density of ligands on the surface of nanoparticles. For this compound functionalized nanoparticles, this surface coverage density is a critical parameter that influences their stability, biocompatibility, and interaction with their environment. The number of this compound molecules that can be attached to a nanoparticle surface is dependent on several factors, including the size of the nanoparticle and the length of the PEG chain. nist.govresearchgate.netnih.govresearchgate.netucc.ie

Generally, for a given nanoparticle size, the grafting density of PEG-thiols decreases as the molecular weight (and therefore the length) of the PEG chain increases. ucc.ie This is attributed to the increased steric hindrance and the larger hydrodynamic volume occupied by longer PEG chains. Conversely, for a fixed PEG chain length, the total number of attached molecules increases with the surface area of the nanoparticle. Smaller nanoparticles, due to their higher curvature, can sometimes accommodate a higher density of shorter PEG chains. ucc.ie Various analytical techniques, such as thermogravimetric analysis (TGA) and dynamic light scattering (DLS), can be employed to quantify the surface coverage of PEG on nanoparticles. nist.govucc.ie

The following table, based on data from studies on the quantification of PEG-thiol coverage on gold nanoparticles, illustrates the relationship between PEG molecular weight, nanoparticle size, and surface grafting density.

| Nanoparticle Diameter (nm) | PEG-SH Molecular Weight (g/mol) | Grafting Density (PEG chains/nm²) |

|---|---|---|

| 15 | 2100 | 3.93 |

| 15 | 5400 | 1.57 |

| 15 | 10800 | 0.87 |

| 15 | 19500 | 0.58 |

| 15 | 29500 | 0.43 |

| 15 | 51400 | 0.31 |

| 30 | 10800 | 1.18 |

| 65 | 10800 | 0.80 |

| 115 | 10800 | 0.91 |

Functionalization of Polymeric Materials

Beyond the modification of inorganic substrates, this compound is also a valuable reagent for the functionalization of polymeric materials. Its ability to participate in "click" chemistry reactions allows for the efficient and specific modification of polymer structures.

Porous Polymer Modification via Thiol-ene Click Chemistry

Thiol-ene "click" chemistry provides a highly efficient and versatile method for the surface modification of porous polymers. nih.govnih.govscispace.comresearchgate.netrsc.org This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene'). Porous polymer monoliths or particles that have been synthesized to incorporate 'ene' functionalities on their surface can be readily functionalized by reacting them with this compound.

The reaction is typically initiated by UV light or thermal initiators and proceeds rapidly under mild conditions. nih.gov This "click" reaction is highly specific, meaning it does not interfere with other functional groups that may be present on the polymer. The covalent attachment of this compound to the porous polymer surface can be used to alter its properties, for example, by increasing its hydrophilicity. This is particularly useful in applications such as chromatography, where the surface chemistry of the stationary phase plays a crucial role in separation performance. nih.govnih.gov

Development of Functional Coatings

The use of thiol-terminated molecules is a powerful strategy for developing functional coatings on various surfaces, particularly metals. nih.govresearchgate.net Thiol-ene chemistry, a "click" reaction, offers a rapid and efficient method for surface modification with spatial and temporal control. rsc.org This approach involves a two-step strategy: first, the immobilization of a molecule with a reactive group (like an allyl group) onto a surface, followed by the reaction of a thiol-containing molecule, such as this compound, with that group. nih.govresearchgate.net

This method allows for the grafting of polymer brushes onto a substrate. nih.gov For instance, a surface can be treated with a copolymer containing catechol groups for adhesion and allyl groups for subsequent reaction. nih.govresearchgate.net The thiol group of this compound can then react with the allyl groups on the surface, creating a dense layer of short PEG chains. nih.gov This process has been demonstrated on various metallic materials, including stainless steel, aluminum, nickel, and titanium. nih.gov The resulting PEGylated surface exhibits increased hydrophilicity, which is crucial for many biomedical and industrial applications. nih.gov The change in surface properties, such as water contact angle, confirms the successful grafting of the PEG brushes. nih.gov

| Surface Material | Initial Water Contact Angle (°) | Water Contact Angle after PEG Grafting (°) | Reference |

| Stainless Steel (SUS) | ~83.7° | ~49.8° | nih.gov |

Biopolymer Thiolation for Enhanced Properties

Thiolation is the process of modifying biopolymers by introducing thiol (-SH) groups onto their backbone. This modification creates "thiomers," which are polymers capable of forming covalent bonds, leading to significantly improved properties compared to their unmodified counterparts. nih.govresearchgate.net The presence of thiol groups allows for the formation of strong disulfide bonds, either between polymer chains (interchain) or within the same chain (intrachain), which enhances the cohesive properties and stability of drug delivery systems. nih.gov this compound can be used in these processes, often activated to react with functional groups like primary amines on the biopolymer. Carbodiimide chemistry is a common method to facilitate this conjugation. mdpi.comnih.gov

The degree of thiolation directly correlates with the enhancement of properties; a higher number of thiol groups on the polymer backbone generally results in greater cohesiveness and adhesiveness. mdpi.com For example, the thiolation of natural gums like gellan gum, gum acacia, and karaya gum has been shown to improve their characteristics for use in mucoadhesive drug delivery. nih.govnih.gov

Mucoadhesion Enhancement Mechanisms

The primary mechanism behind the enhanced mucoadhesion of thiolated polymers is the formation of covalent disulfide bonds with cysteine-rich subdomains of mucin glycoproteins present in the mucus layer. nih.govresearchgate.netmdpi.com This interaction is significantly stronger than the non-covalent bonds (like hydrogen bonds or van der Waals forces) that govern the adhesion of most standard mucoadhesive polymers. researchgate.net The thiol/disulfide exchange reactions and oxidation processes between the thiomer and the mucus surface create a stable, covalent linkage. nih.govresearchgate.net

This strong covalent bonding ensures prolonged contact and residence time of a delivery system at the site of application, which is a significant advantage for localized drug delivery. researchgate.netnih.gov Studies have demonstrated that thiolated polymers exhibit the strongest mucoadhesive properties among currently tested polymeric excipients due to this unique bonding capability. nih.gov Research on various systems, including thiolated PEG stearate (B1226849) for ocular delivery, has confirmed that thiolated coatings significantly enhance mucoadhesiveness compared to conventional PEG coatings. researchgate.net

| Polymer | Modification | Mucoadhesive Property | Mechanism | Reference |

| Gellan Gum | Thiolation with L-cysteine | High work of adhesion | Covalent disulfide bonds with mucus | nih.gov |

| Gum Acacia & Karaya | Thiolation | Increased mucoadhesion and residence time | Thiol-disulfide exchange with mucin | nih.gov |

| PEG Stearate | Thiolation | Enhanced corneal retention time | Covalent interaction with mucins | researchgate.net |

Design of Antifouling Surfaces for Biosensing Applications

Biofouling, the non-specific adsorption of biomolecules like proteins and cells onto a surface, is a major challenge in biosensing, as it can obscure signals and lead to inaccurate results. nih.govnih.gov Poly(ethylene glycol) (PEG) is considered the "gold standard" for creating antifouling surfaces. nih.govmdpi.com The mechanism involves the formation of a tightly bound hydration layer around the PEG chains, which acts as a physical and energetic barrier to prevent protein adsorption. nih.gov

This compound is ideally suited for creating such surfaces on biosensor substrates, which are often made of gold. The thiol group forms a stable self-assembled monolayer (SAM) on the gold surface. mdpi.com The short, methyl-terminated PEG3 chains then orient away from the surface, creating a dense, hydrophilic layer that resists biofouling. nih.govmdpi.com The density and chain length of the PEG layer are critical factors affecting its antifouling performance. mdpi.com While effective, one limitation of PEG-based materials in long-term applications is their susceptibility to oxidative damage. nih.govmdpi.com Nevertheless, for many biosensing applications, particularly in diagnostics, modifying a gold surface with a layer of Thiol-PEG-carboxylic acid has proven effective in ensuring fouling resistance. nih.gov

Ligand and Peptidic Modifications for Conjugation

The thiol group is a key functional group for bioconjugation, allowing for the specific attachment of molecules like this compound to peptides, proteins, and other ligands. acs.org A widely used and highly specific reaction is the Michael addition between a thiol and a maleimide (B117702) group. acs.orgreading.ac.ukresearchgate.net This "thiol-maleimide click" reaction proceeds rapidly and efficiently under physiological conditions (pH 6.5-7.5), forming a stable thioether bond. acs.orgnih.gov

This strategy is frequently employed to link PEG chains to cysteine residues in peptides and proteins. acs.orgreading.ac.uk For example, a peptide can be synthesized with a terminal cysteine, and this compound can be readily conjugated to it. This process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic peptides. Another common method involves using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to couple the thiol-PEG linker to a biopolymer. mdpi.com Vinyl sulfone groups also react specifically with thiols and can be used as an alternative to maleimides, offering potentially higher stability. nih.gov These conjugation chemistries are foundational for creating complex biomolecules, such as linking targeting ligands (e.g., peptides, GalNAc) to oligonucleotides or other therapeutic agents. nih.gov

Advanced Research Applications of Thiol Peg3 Methyl Derivatives

Hydrogel Engineering and Fabrication

The engineering of hydrogels using Thiol-PEG3-methyl derivatives encompasses a variety of techniques aimed at controlling the material's physical and chemical properties. These methods enable the creation of hydrogels suitable for specific biological applications, from fundamental cell culture studies to the development of therapeutic delivery systems.

Thiol-ene "click" chemistry is a powerful and widely utilized method for hydrogel fabrication due to its high efficiency, specificity, and biocompatibility. This reaction involves the photoinitiated addition of a thiol group to an 'ene' (alkene) group, forming a stable thioether bond. This process allows for the creation of hydrogels with highly tunable properties.

The mechanical properties and swelling behavior of these hydrogels can be precisely controlled by modulating several factors:

Macromer Concentration: Increasing the total polymer concentration leads to a higher crosslinking density, resulting in hydrogels with increased stiffness and a lower swelling ratio.

Thiol-to-Ene Ratio: Varying the stoichiometric ratio of thiol to ene functional groups allows for fine-tuning of the network structure. An off-stoichiometric ratio can leave unreacted functional groups that can be used for subsequent modifications. researchgate.netnih.gov For example, using an excess of 'ene' groups leaves them available for later reactions. researchgate.netnih.gov

Photoinitiator Concentration: The concentration of the photoinitiator can significantly impact the gelation kinetics and the final mechanical properties of the hydrogel. mdpi.comnih.gov Higher concentrations of photoinitiators like LAP can lead to a significant increase in the storage modulus. mdpi.com

The choice of the '-ene' moiety also plays a crucial role in determining the final properties of the hydrogel. For instance, thiol-norbornene formulations tend to exhibit more elastic behavior compared to thiol-acrylate gels. nih.gov This tunability allows for the creation of hydrogels that can mimic the mechanical environment of various soft tissues. researchgate.net

| Parameter | Effect on Hydrogel Properties | Example Range of Values |

|---|---|---|

| Polymer Concentration | Higher concentration leads to increased stiffness and lower swelling. | Compressive modulus can be increased by a factor of three to ten depending on the formulation. researchgate.net |

| Thiol:Ene Ratio | Alters crosslink density and leaves reactive groups for further functionalization. | Ratios from 0.25:1 to 1:1 have been explored to control mechanical and swelling properties. nih.gov |

| Photoinitiator (LAP) Concentration | Higher concentration increases storage modulus and decreases gelation time. | A 15-fold increase in storage modulus (232 → 3360 Pa) was observed when increasing LAP from 0.1% to 0.5% (w/v). mdpi.com |

| PEG Content | Varied PEG content allows for tuning of storage modulus, gelation time, and swelling ratio. | Storage Modulus: 540–4810 Pa; Gelation Time: 73–300 s; Swelling Ratio: 1530–2840 wt %. mdpi.com |

Semi-interpenetrating polymer networks (sIPNs) are formed when one polymer is crosslinked in the presence of another linear polymer, creating a composite material with enhanced properties. The introduction of a linear polymer into a crosslinked this compound network can improve the hydrogel's mechanical properties, swelling behavior, and biocompatibility. capes.gov.br

For example, incorporating natural polymers like gelatin into a PEG-based hydrogel can introduce biological cues and improve cell adhesion. jenkemusa.com The synthesis of sIPNs allows for the combination of the desirable characteristics of both the synthetic PEG network (e.g., tunable mechanics, low protein adsorption) and the natural polymer (e.g., bioactivity). This approach has been shown to enhance the cytocompatibility for both cell adhesion and encapsulation.

The fabrication of sIPNs can be achieved through various methods, including UV light irradiation. capes.gov.br The resulting hydrogels can exhibit decreased crystallinity of the PEG segments, leading to improved swelling and mechanical properties. capes.gov.br These enhanced characteristics make sIPN hydrogels promising candidates for medical devices and tissue engineering scaffolds. capes.gov.br

Injectable hydrogels are of great interest in biomedicine as they can be delivered in a minimally invasive manner and form a gel scaffold directly at the site of injury or disease. Several in situ gelation mechanisms can be employed with this compound derivatives:

Michael-Type Addition: This reaction involves the addition of a nucleophilic thiol to an activated alkene, such as a maleimide (B117702) or acrylate (B77674). nih.govmdpi.com This type of reaction can proceed under physiological conditions without the need for a photoinitiator, making it highly suitable for in situ cell encapsulation. nih.govmdpi.com The gelation time can be tuned from seconds to minutes by adjusting factors like pH and precursor concentration. researchgate.netnih.gov

Thermally Induced Gelation: Some PEG-based copolymers can be designed to be soluble at room temperature and to form a gel at physiological temperatures (around 37°C). nih.govcd-bioparticles.net This sol-gel transition is driven by changes in polymer-solvent interactions with temperature. nih.gov

Photo-initiated Polymerization: As discussed with thiol-ene chemistry, UV or visible light can be used to trigger the crosslinking of precursor solutions after they have been injected into the desired location. researchgate.net This allows for precise spatial and temporal control over gel formation. chienchilin.org

These in situ forming hydrogels are advantageous for applications such as drug delivery and wound repair, as they can conform to irregular defect shapes and provide a scaffold for tissue regeneration. nih.govbiorxiv.orgrsc.org

The fabrication of multi-layer hydrogels allows for the creation of scaffolds with spatially varying properties, mimicking the complex architecture of native tissues. nist.gov Sequentially polymerizing layers of this compound-based hydrogels with different compositions can generate gradients in mechanical stiffness, porosity, and biochemical cues. nist.govresearchgate.net

Advanced techniques such as atomic force microscopy (AFM) and nanoindentation can be used to map the local mechanical properties across the interface, revealing a gradient in elastic modulus. researchgate.net Understanding and controlling the interface is crucial for designing robust multi-layered constructs for applications in tissues like cartilage and blood vessels. nist.gov

The ability of a hydrogel scaffold to degrade in a controlled manner is often essential for tissue regeneration, as it allows for the gradual replacement of the synthetic matrix with newly formed tissue. This compound derivatives can be used to create redox-degradable hydrogels by incorporating disulfide bonds into the hydrogel network. nih.govnih.gov

These disulfide bonds are stable under normal physiological conditions but can be cleaved in a reducing environment, such as the intracellular space where the concentration of glutathione (B108866) (GSH) is high. nih.govutwente.nl This redox-responsiveness allows for "on-demand" degradation and release of encapsulated therapeutics. acs.orgrsc.org

The degradation rate of these hydrogels can be tuned by controlling the concentration of the disulfide crosslinker and the surrounding redox environment. nih.gov For instance, hydrogels can be designed to be stable in the extracellular matrix but to degrade upon cell infiltration or in response to specific cellular signals. nih.gov This "smart" degradation behavior is highly desirable for applications in drug delivery and regenerative medicine. nih.govrsc.org

| Feature | Description | Significance |

|---|---|---|

| Degradation Stimulus | Presence of reducing agents like glutathione (GSH). nih.gov | Allows for degradation in specific biological environments, such as intracellularly. |

| Degradation Mechanism | Cleavage of disulfide bonds in the hydrogel backbone. nih.gov | Provides a specific and controllable degradation pathway. |

| Tunable Degradation | Degradation rate can be controlled by precursor concentration, oxidant/reductant concentration, temperature, and pH. nih.gov | Enables matching the degradation profile to the rate of tissue regeneration. |

| Applications | Controlled drug delivery, "on-demand" release of biomacromolecules, tissue engineering scaffolds. nih.govacs.orgrsc.org | Offers a versatile platform for advanced therapeutic and regenerative strategies. |

Poly(ethylene glycol) (PEG)-based hydrogels, including those derived from this compound, are widely used as scaffolds for both two-dimensional (2D) and three-dimensional (3D) cell culture. nih.gov Their high water content, biocompatibility, and tunable mechanical properties make them excellent mimics of the natural extracellular matrix (ECM). researchgate.net

A key advantage of PEG-based hydrogels is their inherent resistance to non-specific protein adsorption, which provides a "blank slate" that can be functionalized with specific bioactive molecules, such as cell adhesion peptides (e.g., RGD), to direct cell behavior. jenkemusa.comnih.gov This allows researchers to study the effects of specific cell-matrix interactions in a well-defined microenvironment.

In 2D cell culture , pre-formed hydrogel surfaces can be used to study cell attachment, spreading, and migration. nih.gov

In 3D cell culture , cells can be encapsulated within the hydrogel network during the gelation process, which provides a more physiologically relevant environment compared to traditional 2D culture on plastic dishes. nih.goviiarjournals.org This is particularly important for studying complex biological processes such as tissue development, disease progression, and drug response. cd-bioparticles.netiiarjournals.org Thiol-ene click chemistry is a particularly gentle method for cell encapsulation, often resulting in high cell viability. nih.gov The porous structure of these hydrogels facilitates the transport of nutrients and waste, further supporting cell survival and function within the 3D scaffold. nih.govsci-hub.se

Nanotechnology and Nanomaterial Design

This compound and its longer-chain thiol-PEG derivatives are pivotal in nanotechnology, particularly in the surface engineering of nanomaterials. The terminal thiol (-SH) group exhibits a strong affinity for the surfaces of noble metals, forming a stable covalent bond, while the polyethylene (B3416737) glycol (PEG) chain imparts hydrophilicity, biocompatibility, and steric stability. This dual functionality allows for precise control over the surface properties of nanoparticles, making them suitable for a wide range of biomedical and diagnostic applications.

Surface Modification of Gold Nanoparticles and Stability Studies

The modification of gold nanoparticles (AuNPs) with thiol-terminated PEG molecules is a widely used strategy to enhance their colloidal stability. bohrium.com The strong covalent interaction between the soft sulfur atom of the thiol group and the soft gold atoms on the nanoparticle surface provides a robust anchor for the PEG chains. nih.gov This process, often referred to as PEGylation, creates a protective hydrophilic layer around the AuNPs.

This surface modification provides steric stabilization, which prevents the aggregation of nanoparticles in solutions with high ionic strength, such as biological fluids. bohrium.com The effectiveness of this stabilization is influenced by the molecular weight and concentration of the thiol-PEG ligand. nih.gov Studies have shown that while higher molecular weight PEGs can provide better charge screening and stability, lower molecular weight PEGs may achieve a higher saturated capping density on the nanoparticle surface. nih.govresearchgate.net

The concentration of the thiol-PEG solution during the modification process is a critical factor that can determine whether the ligand acts as a stabilizer or a coagulant. bohrium.com Below a "critical stabilization concentration" (CSC), the thiol-PEG molecules can accelerate AuNP aggregation; only at concentrations above the CSC do they effectively stabilize the nanoparticles. nih.gov This behavior is crucial for the controlled synthesis and application of AuNPs in fields like biosensing, drug delivery, and medical imaging. researchgate.net

| PEG Molecular Weight | Effect on AuNP Properties | Key Findings |

|---|---|---|

| High-Mw PEG | Better stabilization and surface charge screening | Provides a more effective steric barrier against aggregation in various environments. nih.gov |

| Low-Mw PEG | Higher saturated capping density | Allows for a greater number of PEG chains to attach per unit area of the nanoparticle surface. researchgate.net |

Functionalization of Silver Nanoparticles for Optical Sensing

The functionalization of silver nanoparticles (AgNPs) with thiol-containing molecules is a key strategy in the development of advanced optical sensors. mdpi.com AgNPs possess unique optical properties, most notably a strong Localized Surface Plasmon Resonance (LSPR), which is the collective oscillation of electrons upon light irradiation. mrforum.com The LSPR is highly sensitive to the local dielectric environment, including the binding of molecules to the nanoparticle surface.

By modifying AgNPs with a thiol-PEG linker, a stable and functional surface is created. The thiol group ensures strong attachment to the silver surface, while the PEG chain provides aqueous stability. nih.gov This functionalization can alter the LSPR peak of the AgNPs. mdpi.com When these functionalized nanoparticles interact with target analytes, such as heavy metal ions, the binding event can cause the nanoparticles to aggregate or change their surface chemistry. mdpi.commrforum.com This change leads to a distinct shift in the LSPR band and a corresponding visible color change in the solution, forming the basis for colorimetric sensing. researchgate.net This approach has been successfully used to create sensors for various analytes, demonstrating high sensitivity and selectivity. mrforum.com

| Functionalizing Agent | Target Analyte | Sensing Principle | Observed Change |

|---|---|---|---|

| Thiol-containing compounds (e.g., L-Cysteine, 3-mercaptopropanesulfonate) | Heavy Metal Ions (e.g., Hg(II)) | Analyte-induced aggregation or surface interaction | Shift in the LSPR absorption band and a visible color change. mrforum.com |

| Mercaptoundecanoic acid | Various Metal Ions (Ni2+, Zn2+, etc.) | Ion-triggered nanoparticle aggregation | Change in optical properties allowing for detection and quantification. mdpi.com |

Bioconjugation of Colloidal Nanoparticles

Bioconjugation, the process of linking biomolecules to nanoparticles, is essential for creating targeted diagnostic and therapeutic agents. Thiol-ene "click" chemistry has emerged as a highly efficient and biocompatible method for attaching thiol-containing molecules, including this compound, to the surface of various colloidal nanoparticles. nih.govsemanticscholar.org This strategy provides a stable and robust linkage that preserves the biological activity of the conjugated molecule. mendeley.com

The process typically involves first modifying the nanoparticle surface with a ligand containing a reactive "ene" (double bond) group. Subsequently, a thiol-containing biomolecule, such as a PEG linker, DNA aptamer, or a cysteine-containing enzyme, is added and reacts with the "ene" group to form a stable thioether bond. nih.gov This method is advantageous because it is highly selective, proceeds rapidly under mild, biocompatible conditions, and avoids the limitations of other coupling chemistries, such as the potential for hydrolysis seen in maleimide-based linkages. nih.govsemanticscholar.org The resulting nanoconjugates have demonstrated excellent performance in applications like targeted cell binding and enzymatic assays, opening opportunities for advanced biosensing, bioimaging, and drug delivery platforms. nih.govmendeley.com

Advanced Drug Delivery System Design Mechanisms

The unique properties of this compound and related PEG-thiols are leveraged in the design of sophisticated drug delivery systems. Their ability to form hydrogels and to modify the surface of nanocarriers like liposomes and micelles is central to developing vehicles that can protect therapeutic payloads and control their release.

Controlled Release Strategies from PEG-Thiol Hydrogels

PEG-thiol hydrogels are water-swollen, crosslinked polymer networks that serve as excellent matrices for the controlled release of therapeutic biomolecules. researchgate.net These hydrogels can be formed through various biocompatible cross-linking chemistries, including Michael-type addition reactions and thiol-ene photopolymerization. researchgate.netnih.gov The latter offers excellent spatial and temporal control over the gelation process. researchgate.net

A key strategy for controlled release involves designing the hydrogel network to be degradable in response to specific physiological triggers. nih.gov For instance, peptide sequences that are substrates for specific enzymes, such as human neutrophil elastase (HNE) present at sites of inflammation, can be incorporated as cross-linkers within the hydrogel. nih.gov In the presence of the target enzyme, the hydrogel degrades via surface erosion, releasing its entrapped therapeutic cargo at a controlled, zero-order rate. nih.gov The release kinetics can be precisely tuned by altering the peptide's susceptibility to cleavage or its concentration within the gel. This "smart" release mechanism ensures that the drug is delivered specifically at the site of action, enhancing therapeutic efficacy.

| Hydrogel Formation Mechanism | Release Trigger | Release Profile | Key Advantage |

|---|---|---|---|

| Thiol-ene Photopolymerization | Enzymatic degradation (e.g., by HNE) | Zero-order release | Controlled, site-specific release of entrapped proteins. nih.gov |

| Michael-type Addition | Hydrolytic or enzymatic degradation | Tunable based on cross-link density | Simple preparation and stable physical properties. researchgate.net |

PEGylation for Enhanced Carrier Properties in Nanosystems (Liposomes, Micelles)

PEGylation, the attachment of PEG chains to the surface of drug carriers like liposomes and micelles, is a cornerstone of advanced drug delivery. ump.edu.pl By incorporating PEG-thiol derivatives into these nanosystems, a hydrophilic and sterically hindering layer is formed on their surface. This "stealth" coating dramatically enhances the systemic circulation time of the nanocarrier by helping it evade recognition and uptake by the mononuclear phagocyte system (MPS). nih.govnih.gov

PROTAC Design and Linker Integration

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (protein of interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govsigmaaldrich.combroadpharm.com A typical PROTAC molecule consists of three components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a linker that connects the two. precisepeg.comnih.gov

PEG-based linkers are commonly used in PROTAC design due to several advantageous properties. precisepeg.combiochempeg.com Their hydrophilicity can improve the water solubility of the entire PROTAC molecule, which often enhances compatibility with physiological environments and can improve oral absorption. precisepeg.comnih.gov The defined, repeating ethylene (B1197577) glycol units of PEG linkers allow for precise control over linker length, which is crucial for optimizing the orientation and distance between the POI and E3 ligase for efficient ternary complex formation. nih.govbiochempeg.com For instance, a study on NTMT1 degraders involved synthesizing PROTACs with varying ethylene glycol (EG) linker lengths to determine the optimal configuration for protein degradation. nih.gov

The flexibility of linkers like this compound allows the PROTAC to adopt multiple conformations, which can facilitate the formation of a stable and productive ternary complex. precisepeg.com This is contrasted with rigid linkers, such as those containing cycloalkane or triazole moieties, which restrict conformational freedom but can offer benefits in terms of metabolic stability. precisepeg.comnih.gov this compound, with its terminal thiol group, provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand during the synthesis of the PROTAC molecule. medchemexpress.comxcessbio.com

| Linker Type | Key Characteristics | Example Moiety | Relevance to PROTAC Design |

|---|---|---|---|

| PEG-based (Flexible) | Hydrophilic, flexible, precise length control. precisepeg.combiochempeg.com | This compound | Improves solubility and allows for optimal orientation within the ternary complex. precisepeg.com |

| Alkyl-based (Flexible) | Hydrophobic, synthetically accessible, chemically stable. precisepeg.com | Alkane chains | Can have limited aqueous solubility; often modified with polar groups. nih.gov |

| Cycloalkane-based (Rigid) | Increased rigidity, metabolic stability, and water solubility. precisepeg.com | Piperazine, Piperidine | Maintains structural integrity, potentially improving pharmacokinetics. precisepeg.com |

| Triazole-based (Rigid) | Metabolically stable, synthesized via "click chemistry". nih.gov | Triazole ring | Reduces oxidative degradation in vivo. precisepeg.com |

Thiolated Polymers for Targeted Drug Delivery

Thiolated polymers, or "thiomers," are polymers that have been modified to include thiol-bearing side chains. nih.gov This modification confers unique properties, most notably mucoadhesion, which is the ability to adhere to mucosal surfaces. nih.govpharmaexcipients.com This enhanced adhesion is primarily due to the formation of covalent disulfide bonds between the thiol groups on the polymer and cysteine-rich domains of glycoproteins present in the mucus layer. pharmaexcipients.commdpi.com The result is a significantly prolonged residence time of the drug delivery system at the site of application, leading to increased drug absorption and bioavailability. nih.govpharmaexcipients.com

The incorporation of this compound into larger polymer backbones can contribute to these thiomer systems. While thiomers are often based on natural polymers like chitosan (B1678972) or synthetic ones like poly(acrylic acid), the principles apply to PEGylated structures as well. mdpi.comresearchgate.net The thiol group provides the crucial anchor for mucoadhesion. nih.gov The PEG component, even a short one like a PEG3 chain, enhances the hydrophilicity and water solubility of the polymer, which is a key factor for effective interaction with the aqueous mucus layer. mdpi.com

Beyond mucoadhesion, thiolated polymers can form an in-situ gelling matrix through inter- and intra-chain disulfide bond formation, creating a cohesive network that allows for the controlled and sustained release of an encapsulated drug. nih.gov This crosslinking can protect sensitive drug molecules, such as peptides and proteins, from enzymatic degradation. pharmaexcipients.com The permeation-enhancing and enzyme-inhibiting properties of thiomers further contribute to their effectiveness as drug delivery vehicles. nih.gov Thiolated polymers have been shown to increase mucoadhesion by up to 140-fold compared to their unmodified counterparts. mdpi.com

| Property of Thiolated Polymers | Underlying Mechanism | Advantage in Drug Delivery |

|---|---|---|

| Mucoadhesion | Formation of disulfide bonds with mucus glycoproteins. pharmaexcipients.com | Prolonged residence time, increased bioavailability. nih.gov |

| In-situ Gelling | Crosslinking via inter-/intra-chain disulfide bonds. nih.gov | Controlled and sustained drug release. nih.gov |

| Permeation Enhancement | Interaction with the mucosal membrane. nih.gov | Improved absorption of drugs across mucosal barriers. |

| Enzyme Inhibition | Thiol group interaction with enzyme active sites. nih.gov | Protection of sensitive drugs (e.g., peptides) from degradation. pharmaexcipients.com |

Conjugation in Low Molecular-Weight Carrier-Drug Systems

This compound is a valuable building block in the creation of low molecular-weight carrier-drug systems. Its utility stems from its trifunctional nature: the methyl group provides a stable terminus, the PEG3 linker offers hydrophilicity and spacing, and the thiol group serves as a reactive handle for conjugation. This process, known as PEGylation, involves attaching PEG chains to drug molecules and is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. nih.gov

In these systems, the thiol group of this compound can react with various functional groups on a drug molecule or a targeting ligand to form a stable covalent bond. This is fundamental for creating functionalized nanoparticles, drug carriers, and other bioconjugates. polysciences.com The attachment of the PEG linker can increase the hydrodynamic radius of the drug, which helps to reduce renal clearance and prolong its circulation time in the bloodstream.

Furthermore, the PEG chain forms a protective hydrophilic shield around the drug molecule. nih.gov This shield can mask the drug from the immune system, reducing immunogenicity, and protect it from enzymatic degradation. nih.gov The improved water solubility imparted by the PEG linker is particularly beneficial for hydrophobic drugs, which often face challenges in formulation and administration. nih.gov By enhancing solubility and stability, this compound and similar linkers play a crucial role in transforming small molecule drugs into more effective therapeutics.

Biosensor Development and Sensing Platforms

Electrochemical Biosensors and Monolayer Stability

Electrochemical biosensors are analytical devices that convert a biological recognition event into a measurable electrical signal. A common fabrication strategy involves the immobilization of a bioreceptor (like an aptamer or antibody) onto a conductive surface, typically a gold electrode. mdpi.com The stability and organization of this interface are critical for the sensor's performance, reliability, and shelf-life. nih.gov

This compound is used to form self-assembled monolayers (SAMs) on gold surfaces due to the strong, spontaneous interaction between sulfur and gold. polysciences.commdpi.com These SAMs serve as a stable and reproducible platform for attaching bioreceptors. nih.gov The short PEG chain helps to create a hydrophilic barrier that resists the non-specific adsorption of interfering molecules from the sample matrix, a phenomenon known as biofouling. nih.govbohrium.com This anti-fouling property is crucial for maintaining the sensor's specificity and preventing false signals. nih.gov

While monothiols provide a standard method for surface attachment, the stability of the resulting SAM can be a concern, especially during long-term storage or under harsh conditions. nih.gov Research has shown that using anchoring groups with multiple thiol functionalities, such as trithiols, can significantly enhance the stability of the monolayer. nih.govresearchgate.net A flexible trithiol anchor, for example, was shown to retain 75% of its original signal after 50 days of storage in buffer, whereas monothiol-based sensors experienced significant signal loss. nih.gov The principle of using a flexible linker, inherent to the PEG3 structure, combined with strong surface anchoring, is key to developing robust electrochemical biosensors.

Surface Modifying Linker Molecules in Biosensor Longevity

The longevity and performance of a biosensor are directly influenced by the surface modifying linker molecules used in its construction. nih.govbohrium.com These linkers must fulfill two primary roles: providing a stable anchor for the biological recognition layer and protecting the sensor surface from biofouling. nih.gov Thiolated PEG molecules, such as this compound, are well-suited for this purpose.

The thiol group ensures robust attachment to gold surfaces, a common substrate in biosensors. bohrium.com The PEG component is critical for longevity as it creates a highly hydrated layer on the sensor surface. This layer acts as a physical and energetic barrier, effectively preventing the non-specific adsorption of proteins and other biomolecules from complex samples like blood serum. nih.gov This anti-fouling capability is essential for preventing increased background noise and false positives, thereby extending the functional lifetime of the biosensor. bohrium.com

Thiol-Click Based Hydrogel Biosensing Platforms

Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix, providing a biocompatible environment for biological recognition elements. nih.gov "Thiol-click" chemistry refers to a set of highly efficient and specific reactions, such as thiol-ene or thiol-Michael additions, that are used to form these hydrogel networks under mild conditions. fu-berlin.denih.gov

Dithiolated PEGs are frequently used as crosslinkers in the synthesis of these hydrogels. fu-berlin.de A molecule like this compound, if modified to have a thiol group at both ends (dithiol-PEG3), could serve as a short, flexible crosslinker. In a typical formulation, a multi-arm polymer functionalized with an "ene" group (like a norbornene or acrylate) is mixed with a dithiolated PEG. nih.govresearchgate.net Upon initiation, often with light (photo-click), the thiol groups rapidly react with the ene groups to form a stable, crosslinked hydrogel network. nih.gov

This method allows for the in situ encapsulation of sensitive biomolecules, such as enzymes or antibodies, directly within the hydrogel matrix as it forms. fu-berlin.de The resulting hydrogel can act as a 3D biosensing platform. For example, researchers have created hydrogels containing encapsulated streptavidin to detect biotin (B1667282). fu-berlin.de The porous and hydrophilic nature of the PEG-based hydrogel allows the target analyte to diffuse into the matrix and interact with the encapsulated bioreceptor, generating a detectable signal. The ability to tailor the hydrogel's physical properties, such as stiffness and swelling ratio, by adjusting the crosslinker type and concentration makes thiol-click hydrogels a versatile platform for biosensor development. nih.govresearchgate.net

Optical Sensing and Colorimetric Methods

The unique properties of this compound and its derivatives make them valuable components in the development of advanced optical sensing and colorimetric detection systems. The terminal thiol group provides a robust mechanism for anchoring the molecule to the surface of metallic nanoparticles, most notably gold nanoparticles (AuNPs), while the hydrophilic PEG3 spacer enhances aqueous solubility and provides a defined distance between the nanoparticle surface and any conjugated biorecognition element. This controlled architecture is crucial for the development of sensitive and specific biosensors.

One of the primary applications in this area is in the functionalization of AuNPs for colorimetric assays. AuNPs exhibit a phenomenon known as localized surface plasmon resonance (LSPR), which gives them a characteristic ruby-red color in their dispersed state. When these nanoparticles aggregate, their LSPR shifts, resulting in a visible color change to blue or purple. This compound can be used to modify the surface of AuNPs, and a biorecognition molecule (e.g., an antibody, aptamer, or enzyme) can be attached to the methyl-terminated end of the PEG chain (or a derivative thereof). In the presence of the target analyte, a binding event can be designed to either induce or inhibit the aggregation of the AuNPs, leading to a detectable color change. The short, discrete PEG3 linker is advantageous as it prevents non-specific protein adsorption onto the nanoparticle surface while ensuring the biorecognition element remains accessible for target binding.

In addition to colorimetric assays, this compound derivatives are employed in the construction of fluorescence-based sensors, particularly those utilizing quantum dots (QDs). QDs are semiconductor nanocrystals with size-tunable fluorescence properties. The thiol group of this compound can be used to cap the QD surface, improving their stability and water solubility. The other end of the PEG linker can then be conjugated to a sensing molecule. This strategy is often used in Förster Resonance Energy Transfer (FRET)-based sensors. For instance, a fluorescent dye and a quencher can be brought into proximity upon binding of a target analyte, leading to a change in the fluorescence signal of the QD. The well-defined length of the PEG3 spacer is critical in such systems as FRET efficiency is highly dependent on the distance between the donor and acceptor molecules.

| Sensor Type | Nanoparticle | Role of this compound Derivative | Detection Principle | Analyte Example |

| Colorimetric | Gold Nanoparticles (AuNPs) | Surface functionalization, stabilization, and bioconjugation linker | Analyte-induced aggregation or disaggregation of AuNPs, leading to a color change | DNA, proteins, small molecules |

| Fluorescence | Quantum Dots (QDs) | Surface passivation, solubilization, and linker for FRET pairs | Analyte-mediated change in distance between a FRET donor (QD) and acceptor | Metal ions, enzymes, toxins |

Protein and Peptide Conjugation Studies

This compound and its activated derivatives are versatile reagents for the conjugation of polyethylene glycol (PEG) to proteins and peptides. The presence of a terminal thiol group allows for specific reactions with various functional groups on biomolecules, enabling the creation of well-defined bioconjugates with improved therapeutic and diagnostic properties.

Site-Specific Protein PEGylation

Site-specific PEGylation is a critical technique for enhancing the pharmacokinetic properties of therapeutic proteins, such as increasing their circulatory half-life and reducing their immunogenicity, while minimizing the loss of biological activity. biopharminternational.comnih.gov The most common strategy for achieving site-specific PEGylation involves the reaction of a thiol-reactive PEG derivative with a cysteine residue on the protein surface. nih.gov

This compound derivatives, often activated as maleimides (e.g., Maleimide-PEG3-methyl), are ideal for this purpose. The maleimide group reacts specifically and efficiently with the sulfhydryl group of a cysteine residue under mild conditions (pH 6.5-7.5) to form a stable thioether bond. tcichemicals.comlumiprobe.com This high degree of specificity is advantageous because cysteine is a relatively rare amino acid, and its presence can be engineered into specific, non-critical regions of a protein using recombinant DNA technology. This ensures that the PEG chain is attached at a predetermined site, away from the protein's active or binding sites. biopharminternational.comnih.gov

The use of a short, discrete PEG3 linker offers several benefits. It provides a hydrophilic spacer that can improve the solubility of the resulting conjugate without adding significant hydrodynamic size, which can sometimes negatively impact activity. Furthermore, for smaller proteins or protein domains, a short linker may be sufficient to confer the desired pharmacokinetic improvements.